![molecular formula C20H14F3NO2 B12124629 2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid CAS No. 85010-08-8](/img/structure/B12124629.png)
2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[phenyl[3-(trifluoromethyl)phenyl]amino]- is a compound that features a benzoic acid core substituted with a phenyl group and a trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[phenyl[3-(trifluoromethyl)phenyl]amino]- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of efficient catalysts and reagents is crucial in industrial settings to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[phenyl[3-(trifluoromethyl)phenyl]amino]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[phenyl[3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[phenyl[3-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the phenylamino substitution.
2-Fluoro-3-(trifluoromethyl)benzoic acid: Contains a fluorine atom instead of a phenyl group.
Benzoic acid, 5-iodo-2-[[3-(trifluoromethyl)phenyl]amino]-: Similar structure with an additional iodine atom .
Uniqueness
Benzoic acid, 2-[phenyl[3-(trifluoromethyl)phenyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
85010-08-8 |
|---|---|
Fórmula molecular |
C20H14F3NO2 |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
2-(N-[3-(trifluoromethyl)phenyl]anilino)benzoic acid |
InChI |
InChI=1S/C20H14F3NO2/c21-20(22,23)14-7-6-10-16(13-14)24(15-8-2-1-3-9-15)18-12-5-4-11-17(18)19(25)26/h1-13H,(H,25,26) |
Clave InChI |
IEPOWEALVQJTFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


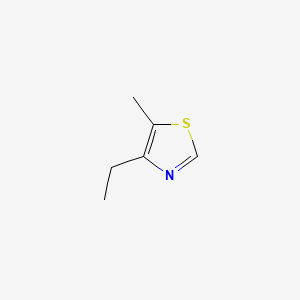
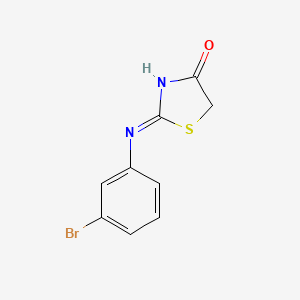
![3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12124559.png)

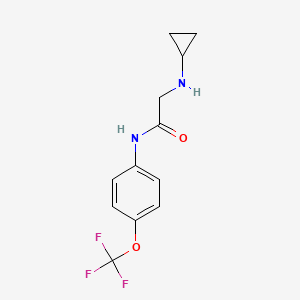
![4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B12124570.png)

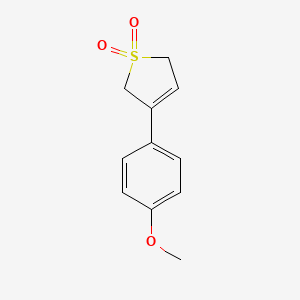
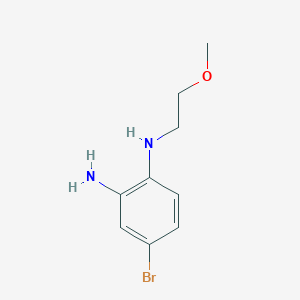
![4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol](/img/structure/B12124604.png)
![4-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-6-OL](/img/structure/B12124617.png)
![3-[(Phenylsulfonyl)amino]-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-on e](/img/structure/B12124621.png)
![Acetic acid, [[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B12124630.png)

